N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is an organic compound characterized by its unique chemical structure, which includes diethoxy and methylphenyl groups attached to an ethylhexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2-ethylhexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is unique due to its specific ethylhexanamide backbone, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
90257-44-6 |
---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C19H31NO3/c1-6-10-11-15(7-2)19(21)20-16-12-14(5)18(23-9-4)17(13-16)22-8-3/h12-13,15H,6-11H2,1-5H3,(H,20,21) |
InChI Key |
ZHZDUXIESKXAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.